4-(Pentadecafluoroheptyl)phenol

Description

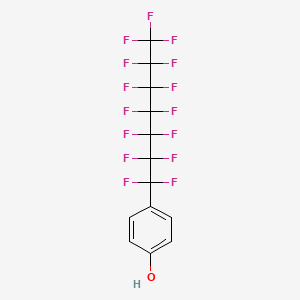

4-(Pentadecafluoroheptyl)phenol is an aromatic organic compound characterized by a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring) and a perfluorinated heptyl chain. Its systematic name indicates that the pentadecafluoroheptyl group is attached to the fourth carbon of the phenol ring, opposite the hydroxyl group. While specific research on this individual compound is not extensively documented in mainstream literature, its structure places it at the intersection of two important classes of chemicals: perfluorinated compounds (PFCs) and phenols. Its significance is therefore understood through the properties and applications of these broader categories in advanced chemical sciences.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₅F₁₅O |

| Average Mass | 462.158 g/mol |

| Monoisotopic Mass | 462.010087 g/mol |

| CAS Number | 57578-99-1 |

Structure

2D Structure

3D Structure

Properties

CAS No. |

57578-99-1 |

|---|---|

Molecular Formula |

C13H5F15O |

Molecular Weight |

462.15 g/mol |

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)phenol |

InChI |

InChI=1S/C13H5F15O/c14-7(15,5-1-3-6(29)4-2-5)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28/h1-4,29H |

InChI Key |

VQKFCIOCKPQCJV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Pentadecafluoroheptyl Phenol and Analogous Perfluorinated Phenolic Structures

Foundational Synthetic Pathways for Phenolic Compounds Relevant to Perfluoroalkylation

The creation of perfluoroalkylated phenols builds upon established methods for synthesizing phenolic compounds and introducing fluorine into aromatic systems.

Aromatic Functionalization Approaches for Hydroxyl Group Introduction

The introduction of a hydroxyl (-OH) group onto an aromatic ring is a fundamental step in the synthesis of phenolic compounds. Several classical and modern methods are employed to achieve this transformation.

One common industrial method is the hydrolysis of aryl halides . For instance, reacting an aryl chloride with a strong base at high temperatures can yield a phenol (B47542). Another approach is the alkaline fusion of sulfonates , where an aromatic sulfonic acid is fused with sodium hydroxide (B78521) to produce the corresponding phenoxide, which is then acidified to the phenol.

More contemporary methods often involve catalytic hydroxylation . For example, palladium-catalyzed reactions can convert aryl halides or triflates to phenols using specific ligands and a hydroxide source. nih.gov Additionally, the oxidation of arylboronic acids, a key step in the Suzuki coupling, can be adapted to produce phenols.

A significant pathway in biological systems and increasingly in synthetic chemistry is the hydroxylation of aromatic rings . nih.gov This can be achieved through various oxidizing agents, and the position of the hydroxyl group is influenced by the electronic and steric properties of the existing substituents on the ring. nih.gov In a biosynthetic context, enzymes like tyrosine phenol-lyase and 4-hydroxybenzoate (B8730719) decarboxylase are involved in phenol production from precursors like tyrosine and 4-hydroxybenzoate, respectively. nih.gov

Strategies for Carbon-Fluorine Bond Formation in Aromatic Systems

The formation of a carbon-fluorine (C-F) bond on an aromatic ring is a challenging yet crucial step in synthesizing fluorinated aromatics. nih.govillinois.edu The high electronegativity of fluorine and the strength of the C-F bond necessitate specific synthetic strategies. illinois.edu

Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method where a good leaving group on an electron-deficient aromatic ring is displaced by a fluoride (B91410) ion. The Halex process, an industrial method, utilizes this principle with inexpensive fluoride sources like potassium fluoride. nih.gov The efficiency of SNA_r reactions can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. nih.gov Recent advancements have shown that superbases can catalyze concerted SNA_r reactions even on electron-rich aryl fluorides. acs.org

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine ("F+"). illinois.edu Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly employed. mdpi.com Transition metal catalysis, particularly with palladium and silver, has significantly advanced electrophilic fluorination, allowing for the direct C-H fluorination of arenes. illinois.edunih.govresearchgate.net

Sandmeyer and Schiemann Reactions: These classical methods involve the decomposition of aryldiazonium salts in the presence of a fluoride source to introduce fluorine onto the aromatic ring. wikipedia.org

Building Block Approach: An alternative strategy involves using pre-fluorinated building blocks in cross-coupling reactions. wikipedia.org For example, perfluoroalkyl iodides can be used to introduce perfluoroalkyl chains onto aromatic rings via various coupling reactions.

Advanced Synthetic Techniques for Selective Perfluoroalkyl Chain Incorporation

The selective introduction of a perfluoroalkyl chain, such as the pentadecafluoroheptyl group, onto a phenol requires more sophisticated synthetic methods.

Catalytic and Organocatalytic Methodologies for Fluorination

Modern synthetic chemistry has seen a surge in the development of catalytic methods for fluorination, offering improved efficiency, selectivity, and functional group tolerance. mdpi.com

Transition Metal Catalysis: Palladium, copper, and silver catalysts have been instrumental in developing new C-F bond-forming reactions. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, can form C-F bonds, although this has been historically challenging due to the difficulty of C-F reductive elimination from the metal center. nih.govillinois.edu The development of specialized ligands has been crucial in overcoming these hurdles. nih.gov Silver-catalyzed electrophilic fluorination has also emerged as a powerful tool for late-stage fluorination of complex molecules. nih.gov

Organocatalysis: Organocatalysts, which are small organic molecules, have been successfully employed in enantioselective fluorination reactions. mdpi.com For instance, chiral amines and phase-transfer catalysts can facilitate the stereoselective introduction of fluorine. mdpi.com Ionic liquids have also been shown to enhance the reactivity of fluoride ions in nucleophilic substitution reactions. mdpi.com

The table below summarizes some of the key catalytic approaches for aromatic fluorination:

| Catalyst Type | Method | Reagents | Key Features |

| Transition Metal | Nucleophilic Fluorination | Pd complexes, Cu salts, Ag complexes | Enables use of inexpensive fluoride sources. nih.govnih.gov |

| Transition Metal | Electrophilic Fluorination | Pd catalysts, Ag catalysts with F+ sources | Allows for direct C-H fluorination. illinois.edunih.govresearchgate.net |

| Organocatalyst | Enantioselective Fluorination | Chiral amines, phase-transfer catalysts | Provides control over stereochemistry. mdpi.commdpi.com |

| Ionic Liquids | Nucleophilic Fluorination | Imidazolium-based salts with KF or CsF | Enhances reactivity of fluoride. mdpi.com |

Multistep Synthesis Strategies for Complex Fluorinated Aromatics

The synthesis of complex molecules like 4-(pentadecafluoroheptyl)phenol often necessitates a multistep approach. These strategies allow for the sequential introduction of different functional groups and the construction of the target molecule in a controlled manner. nih.govacs.org

A common strategy involves the synthesis of a key intermediate that already contains the perfluoroalkyl chain, which is then further functionalized. For example, a perfluoroalkylated aryl halide could be synthesized first, followed by the introduction of the hydroxyl group in a subsequent step, perhaps via a nucleophilic substitution or a metal-catalyzed hydroxylation.

Another approach is the late-stage functionalization of a complex molecule. nih.govacs.org This involves introducing the perfluoroalkyl group at a later stage of the synthesis, which can be advantageous for creating analogues of existing compounds. nih.govacs.org For instance, a C-H activation/fluorination sequence can be used to introduce fluorine into a complex scaffold, which can then be further modified. nih.govacs.org

Multistep syntheses are often required for radiolabeled compounds, such as those used in positron emission tomography (PET). researchgate.netnih.gov These syntheses must be rapid and efficient due to the short half-life of the radioisotopes.

Reaction Engineering and Process Optimization for Research-Scale Synthesis of this compound

The successful synthesis of this compound on a research scale requires careful consideration of reaction engineering and process optimization to ensure safety, efficiency, and scalability.

Reaction Conditions: Key parameters such as temperature, pressure, solvent, and catalyst loading must be optimized. For instance, in nucleophilic aromatic substitution reactions, the choice of solvent can significantly impact the solubility and reactivity of the fluoride source. mdpi.com Microwave-assisted synthesis has emerged as a technique to accelerate reaction rates and improve yields, often under milder conditions than conventional heating. wvu.edu

Reactor Design: For reactions involving hazardous reagents or highly exothermic processes, flow chemistry offers significant advantages over traditional batch processing. unimi.itnalasengineering.com Microreactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, leading to better control over reaction conditions and improved safety. unimi.it Photochemical reactions, which are often used in fluorination chemistry, can also be scaled up effectively using flow reactors. nih.gov

Process Intensification: This involves designing processes that are more efficient, safer, and more environmentally friendly. unimi.it This can be achieved through the use of catalysis, continuous processing, and in-situ reaction monitoring. nalasengineering.com Techniques like in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) can provide real-time data on reaction progress, allowing for precise control and optimization. nalasengineering.com

The following table highlights key considerations for the research-scale synthesis of perfluorinated phenols:

| Parameter | Consideration | Example |

| Solvent | Solubility of reagents, reaction temperature | Ionic liquids can enhance fluoride solubility and reactivity. mdpi.com |

| Temperature | Reaction kinetics, side reactions | Microwave heating can accelerate reactions at lower bulk temperatures. wvu.edu |

| Catalyst | Activity, selectivity, reusability | Heterogeneous catalysts can simplify product purification. |

| Reactor Type | Safety, scalability, heat/mass transfer | Flow reactors are advantageous for hazardous or fast reactions. unimi.itnih.gov |

| Monitoring | Real-time analysis, process control | In-situ spectroscopy allows for precise optimization. nalasengineering.com |

By carefully optimizing these parameters, researchers can develop robust and scalable synthetic routes to this compound and other valuable perfluorinated aromatic compounds.

Environmental Occurrence, Fate, and Transformation Pathways of 4 Pentadecafluoroheptyl Phenol

Detection and Environmental Distribution in Diverse Compartments

The detection of fluorinated compounds like 4-(Pentadecafluoroheptyl)phenol across various environmental matrices, including water, soil, and air, underscores their widespread distribution. nih.gov The physical-chemical properties of these substances, such as their solubility and partitioning behavior, govern their presence in different environmental compartments. nih.gov

The primary route of entry for this compound into the environment is through anthropogenic activities. who.intcpcb.nic.in While specific emission data for this compound are not extensively detailed, its sources can be inferred from the broader class of phenolic and perfluorinated compounds. Major industrial sectors are significant contributors to the release of such chemicals.

Key anthropogenic sources include:

Industrial Manufacturing: The chemical industry, particularly in the production of plastics, resins, dyes, and pharmaceuticals, is a primary source of phenolic compounds. cpcb.nic.in Processes involving fluorinated substances, which are used for their desirable properties like stability and repellency, can also lead to their environmental release. enviro.wiki

Wastewater and Effluents: Industrial and municipal wastewater discharges are major conduits for phenolic compounds and PFAS into surface waters. cpcb.nic.inbasel.intnih.gov Waste management activities, including landfill leachate, also contribute to the contamination of water, sediments, and soils. basel.int

Combustion Processes: The burning of wood, coal, and the incineration of waste, as well as vehicle exhaust, can release phenolic compounds into the atmosphere. who.intcpcb.nic.incdc.gov

Use in Products: Phenolic compounds are used in a variety of household products, and PFAS are utilized in numerous consumer and industrial applications, leading to their release throughout the product lifecycle. cpcb.nic.inbasel.int

The following table summarizes potential emission sources.

| Source Category | Specific Examples | Relevant Compounds Mentioned in Literature | Potential Release Media |

|---|---|---|---|

| Industrial Production | Manufacture of plastics (e.g., polycarbonates, epoxies, Bakelite), resins, dyes, pesticides, pharmaceuticals. cpcb.nic.in | Phenol (B47542), Alkylphenols, PFOS, PFOA | Wastewater, Air |

| Waste Management | Industrial and municipal wastewater treatment plants, landfills. basel.intnih.gov | Phenols, PFOS, PFOA | Water, Soil, Sediment |

| Combustion | Vehicle exhaust, wood burning, waste incineration. cpcb.nic.incdc.gov | Phenol | Air |

| Product Use | Household cleaners, detergents, textiles, paper products. cpcb.nic.inenviro.wiki | Phenols, PFAS | Wastewater, Solid Waste |

Per- and polyfluoroalkyl substances are known for their ability to be transported over vast distances from their emission sources, leading to their detection in remote environments such as the Arctic. researchgate.netcanada.ca This long-range transport (LRT) is a key factor in their global dissemination. researchgate.net

The mechanisms governing the global spread of compounds like this compound are linked to their persistence and mobility. researchgate.net The extreme stability of the carbon-fluorine bond contributes significantly to their persistence in the environment. basel.int

Key Transport Pathways:

Atmospheric Transport: Volatile or semi-volatile PFAS and their precursors can be transported via air currents over long distances. researchgate.netpops.int They can exist in the atmosphere in the gas phase or adsorbed to particulate matter.

Oceanic Transport: Water-soluble PFAS can be transported globally through ocean currents. researchgate.net

Biotic Transport: These compounds can also be transported by migratory species that have accumulated them. pops.int

The presence of PFAS such as PFOS and PFOA in remote regions serves as strong evidence of long-range transport, a characteristic that is likely shared by other persistent fluorinated compounds like this compound. basel.intcanada.ca

Abiotic Transformation and Degradation Mechanisms of Perfluorinated Phenols

The transformation and degradation of perfluorinated phenols in the environment are influenced by various abiotic processes. These processes can alter the structure and properties of the compounds, potentially leading to their breakdown.

Photolytic and Photo-Fenton processes are advanced oxidation processes (AOPs) that have shown effectiveness in degrading persistent organic pollutants, including phenols and some perfluorinated compounds. researchgate.netacs.org

Photolysis: This process involves the degradation of a chemical by light. For phenolic compounds, photolysis can be enhanced by the presence of other substances in the water. mdpi.com However, the degradation of some PFAS, like PFOA, by UV radiation alone is often inefficient. researchgate.net

Photo-Fenton Process: This process combines UV light with Fenton's reagent (iron salts and hydrogen peroxide) to generate highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals are powerful oxidizing agents that can break down complex organic molecules. researchgate.net Studies on PFOA have demonstrated that the UV-Fenton system can achieve significant degradation and defluorination, breaking the strong carbon-fluorine bonds. researchgate.net For instance, one study achieved over 95% degradation of PFOA with 53.2% defluorination after 5 hours. researchgate.net The efficiency of the Photo-Fenton process is highly dependent on factors such as pH, with more acidic conditions generally being more favorable. mdpi.comresearchgate.net

The following table summarizes findings on the degradation of related compounds using these methods.

| Process | Target Compound | Key Findings | Reference |

|---|---|---|---|

| UV-Fenton | PFOA | Achieved 87.9% removal and 35.8% defluorination within 1 hour; >95% removal and 53.2% defluorination after 5 hours. | researchgate.net |

| Photo-Fenton | Phenol | Degradation follows a complex pathway involving hydroxyl radicals and complexation. The process is significantly affected by pH and reagent dosage. | nih.gov |

| Photo-Fenton | Pentachlorophenol (PCP) | The reaction was faster at pH 2.8 but remained efficient at pH 5. | mdpi.com |

| Sonophotocatalysis (Ultrasound + UV/TiO2) | Phenol, Chlorophenols | Ultrasound significantly enhances the photocatalytic degradation rate. | acs.org |

Hydrolytic stability refers to a substance's resistance to reaction with water. The structure of this compound, featuring an extremely stable perfluoroalkyl chain and a phenolic ring, suggests a high degree of hydrolytic stability.

Oxidative and reductive processes are fundamental to the transformation of organic compounds in the environment. snu.ac.kr

Oxidative Pathways: The phenolic ring of this compound is susceptible to oxidation. Advanced oxidation processes (AOPs) that generate powerful oxidants like hydroxyl radicals can effectively degrade phenols. mdpi.comcopernicus.org The degradation can proceed through hydroxylation of the aromatic ring, leading to the formation of intermediates such as catechols and hydroquinones, which can be further oxidized to ring-opening products like carboxylic acids. researchgate.netmdpi.com

Reductive Pathways: The perfluorinated chain is generally resistant to oxidation but could potentially undergo transformation under specific reductive conditions. However, reductive defluorination is a challenging process. Some studies have explored the reductive transformation of aromatic compounds using specific catalysts, but the applicability to highly fluorinated substances under environmental conditions is limited. mdpi.com

Biotic Transformation and Biodegradation Studies in Environmental Systems

The biotic transformation of this compound is a critical area of research for understanding its environmental fate. While direct studies on this specific compound are scarce, research on structurally similar molecules, such as fluorophenols and fluorotelomer alcohols, provides significant insights into its potential biodegradation pathways and the enzymatic systems that may be involved.

No published studies have definitively characterized the microbial degradation pathways and metabolites of this compound. However, based on its chemical structure, which contains a phenol ring, an ethyl spacer, and a long perfluoroalkyl chain, potential degradation pathways can be inferred from studies on analogous compounds. The molecule presents two primary sites for microbial attack: the aromatic phenol ring and the non-fluorinated ethyl group connecting it to the perfluoroheptyl chain.

Research on simpler fluorophenols (phenols with fluorine atoms on the aromatic ring) shows that aerobic microorganisms can initiate degradation by hydroxylating the aromatic ring to form fluorinated catechols. oup.comnih.govasm.org These fluorocatechols can then undergo ring cleavage by dioxygenase enzymes. asm.org The position of the fluorine substituent is crucial; in some cases, it can inhibit further metabolism, leading to the accumulation of dead-end metabolites. doi.org Under anaerobic conditions, some fluorophenols can be transformed into fluorobenzoates. nih.gov

Studies on fluorotelomer alcohols (FTOHs) , which have a F(CF₂)nCH₂CH₂OH structure, provide insight into the potential fate of the fluorinated tail. Aerobic biotransformation of FTOHs by various bacteria, including Pseudomonas and Dietzia species, has been shown to proceed via oxidation of the alcohol group. nih.govlandandgroundwater.com This initiates a degradation cascade that can lead to the formation of a series of poly- and perfluorinated carboxylic acids (PFCAs), often with shorter chain lengths than the parent compound. acs.orgacs.org For example, the biotransformation of 6:2 FTOH (F(CF₂)₆CH₂CH₂OH) has been observed to yield perfluorohexanoic acid (PFHxA), perfluoropentanoic acid (PFPeA), and perfluorobutanoic acid (PFBA). acs.org

Therefore, the microbial degradation of this compound would likely be a complex, multi-step process. It could involve initial hydroxylation and subsequent cleavage of the phenol ring, alongside or preceded by oxidation of the ethyl spacer. These processes would likely lead to the eventual release and further transformation of the perfluoroheptyl moiety, resulting in the formation of persistent perfluorinated carboxylic acids like perfluoroheptanoic acid (PFHpA) and shorter-chain PFCAs. A trace amount of 5:3 fluorotelomer carboxylic acid (5:3 FTCA) was detected in a phenol-enriched culture degrading 6:2 FTOH, suggesting a potential one-carbon removal pathway. acs.org The complete mineralization of the perfluorinated chain is considered highly unlikely under normal environmental conditions.

Table 1: Summary of Microbial Biotransformation Findings for Structurally Related Compounds

| Compound Class | Key Microbial Genera | Observed Transformation Pathways | Major Metabolites Identified | Reference |

|---|---|---|---|---|

| Fluorophenols | Exophiala, Sphingomonas | Aromatic hydroxylation, Ring cleavage, para-carboxylation (anaerobic) | Fluorocatechols, Fluoromuconates, Fluorobenzoates | oup.comasm.orgdoi.orgnih.gov |

| Fluorotelomer Alcohols (FTOHs) | Pseudomonas, Dietzia, Mixed microbial cultures | Oxidation of alcohol, β-oxidation, Defluorination (stepwise) | Polyfluorinated carboxylic acids, Perfluorinated carboxylic acids (PFCAs) of varying chain lengths | nih.govlandandgroundwater.comacs.org |

| Fluorotelomer Thioether Amido Sulfonate (FtTAoS) | Mixed microbial cultures from AFFF-impacted soil | Oxidation, Desulfonation | Fluorotelomer sulfonates (FtS), Fluorotelomer carboxylic acids (FtCA), PFCAs (C4-C8) | berkeley.edu |

Direct enzymatic studies on this compound have not been reported. However, research into the enzymes that transform fluorophenols and fluorotelomers helps to identify the types of biocatalysts that could potentially act on this compound.

The initial step in the aerobic degradation of phenolic compounds is typically catalyzed by phenol hydroxylases , which convert phenols into catechols. mdpi.com Studies using purified phenol hydroxylase have confirmed its ability to convert various fluorophenols into their corresponding fluorocatechols. nih.govasm.org Subsequently, catechol 1,2-dioxygenase has been shown to catalyze the ring cleavage of the resulting 3-fluorocatechol (B141901) to produce 2-fluoromuconate. asm.org This indicates that the phenol moiety of this compound is a plausible substrate for this class of enzymes.

The transformation of the aliphatic and fluorinated portions of related molecules points to the involvement of other enzyme classes. Alkane-degrading bacteria such as Pseudomonas oleovorans and Pseudomonas butanovora can transform FTOHs, suggesting the action of monooxygenases . nih.gov The genome of Dietzia aurantiaca J3, a bacterium capable of transforming FTOHs, was found to contain numerous genes for dioxygenases and monooxygenases, which are implicated in the degradation of alkanes and aromatic compounds. landandgroundwater.com Furthermore, in vitro studies with rainbow trout liver and stomach S9 fractions demonstrated that carboxylesterases are involved in the rapid hydrolysis of 8:2 fluorotelomer acrylate (B77674) to 8:2 FTOH, which is a prerequisite for its further metabolism. oup.com

These findings collectively suggest that a consortium of enzymes would be necessary to degrade this compound. Phenol hydroxylases and dioxygenases could attack the aromatic ring, while various monooxygenases and other oxidative enzymes would likely be required to transform the ethyl spacer and initiate the degradation of the highly stable perfluoroheptyl chain.

Table 2: Enzymes Implicated in the Biotransformation of Structurally Related Compounds

| Enzyme Class | Specific Enzyme | Substrate Studied | Observed Reaction | Reference |

|---|---|---|---|---|

| Monooxygenase | Phenol Hydroxylase | Fluorophenols | Aromatic hydroxylation to fluorocatechols | nih.govasm.org |

| Dioxygenase | Catechol 1,2-dioxygenase | Fluorocatechols | Aromatic ring cleavage to fluoromuconates | nih.govasm.org |

| Oxidoreductases | Alkane Monooxygenases (inferred) | Fluorotelomer Alcohols (FTOHs) | Oxidation of the non-fluorinated alkyl group | nih.govlandandgroundwater.com |

| Hydrolase | Carboxylesterase | 8:2 Fluorotelomer Acrylate | Hydrolysis to 8:2 Fluorotelomer Alcohol | oup.com |

Advanced Analytical Methodologies for the Detection and Quantification of 4 Pentadecafluoroheptyl Phenol

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of 4-(Pentadecafluoroheptyl)phenol, offering high sensitivity and selectivity.

Liquid chromatography coupled with mass spectrometry is the most widely used technique for the analysis of PFAS, including fluorinated phenols. ucsb.educolorado.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone for the targeted quantification of this compound. shimadzu.comnih.gov It offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. For this compound, the precursor ion would be the deprotonated molecule [M-H]⁻ in negative ion mode electrospray ionization (ESI). The collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions, allowing for unambiguous identification and quantification.

High-Resolution Mass Spectrometry (LC-HRMS): LC coupled to high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, provides high mass accuracy and resolution. epa.gov This capability allows for the determination of the elemental composition of the detected ions, which is invaluable for the identification of unknown transformation products of this compound and for reducing interferences from complex sample matrices. researchgate.net

Illustrative LC-MS/MS Parameters for this compound Analysis:

| Parameter | Setting |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Gradient of methanol (B129727) and water with ammonium (B1175870) acetate |

| Ionization Mode | Electrospray Ionization (ESI) Negative |

| Precursor Ion (Q1) | m/z of [M-H]⁻ |

| Product Ions (Q3) | Characteristic fragment ions |

| Collision Energy | Optimized for maximum fragmentation |

While less common for PFAS analysis than LC-MS, GC-MS can be employed for the analysis of this compound, particularly after a derivatization step to increase its volatility and improve its chromatographic behavior. nih.gov The polar phenolic hydroxyl group makes the native compound unsuitable for direct GC analysis.

Derivatization: The hydroxyl group of this compound can be derivatized to a less polar functional group. Common derivatization reagents for phenols include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. epa.gov Acylation and alkylation are other potential derivatization strategies. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) can produce a derivative that is highly sensitive to electron capture detection (ECD) or can be analyzed by GC-MS. settek.comthermofisher.com

Illustrative GC-MS Derivatization and Analysis Parameters:

| Parameter | Setting |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction Conditions | 60-80°C for 30-60 minutes |

| GC Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) |

| MS Analysis | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Supercritical fluid chromatography (SFC) offers an alternative separation mechanism to liquid chromatography, often providing complementary selectivity. nih.gov When coupled with a high-resolution mass spectrometer like a QTOF-MS, SFC can be a powerful tool for the analysis of complex mixtures containing compounds like this compound. nih.gov The use of supercritical carbon dioxide as the primary mobile phase can lead to faster separations compared to traditional HPLC. This technique is particularly advantageous for the analysis of isomeric compounds.

Advanced Spectroscopic and Spectrometric Approaches

Beyond traditional chromatographic methods, advanced spectroscopic and spectrometric techniques offer unique capabilities for the structural elucidation and screening of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of fluorinated organic compounds.

¹⁹F-NMR: Given the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F-NMR is particularly well-suited for the analysis of this compound. alfa-chemistry.com The chemical shift of the fluorine atoms in the pentadecafluoroheptyl chain provides detailed information about their chemical environment. The large chemical shift dispersion in ¹⁹F-NMR allows for the resolution of signals from different fluorine atoms within the molecule, aiding in structural confirmation and purity assessment. nih.gov

Illustrative ¹⁹F-NMR Chemical Shift Ranges for Fluorinated Moieties:

| Fluorinated Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | -60 to -80 |

| -CF₂- | -110 to -130 |

| Ar-CF₂- | -100 to -120 |

Note: The exact chemical shifts for this compound would require experimental determination or theoretical prediction.

For non-targeted and suspect screening of PFAS, Direct Infusion Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (DI-FT-ICR-MS) offers unparalleled mass resolution and accuracy. rsc.org This technique allows for the analysis of complex mixtures without prior chromatographic separation. By providing highly accurate mass measurements, FT-ICR-MS facilitates the assignment of elemental compositions to detected ions, enabling the tentative identification of this compound and its potential transformation products in environmental or biological samples. This approach is particularly valuable for discovering novel PFAS that are not included in targeted analytical methods. rsc.org

Electrochemical and Biosensor-Based Detection Systems for Phenolic Compounds

Traditional analytical methods for phenolic compounds often rely on chromatography. However, electrochemical and biosensor-based systems are gaining attention as rapid, sensitive, and cost-effective alternatives.

Electrochemical Sensors: Electrochemical sensors offer high sensitivity and simplicity for the detection of phenolic compounds. scispace.com These sensors typically operate by measuring the change in electrical current or potential resulting from the oxidation or reduction of the phenol (B47542) at an electrode surface. ias.ac.in The performance of these sensors is highly dependent on the electrode material. To enhance sensitivity, selectivity, and the rate of electron transfer, glassy carbon electrodes (GCEs) are often modified with nanomaterials. scispace.comresearchgate.net

Common modifications include:

Graphene and its derivatives: Reduced graphene oxide (rGO) and graphene oxide (GO) provide a large surface area and excellent electrical conductivity, which facilitates the electrochemical reaction. nih.govsemanticscholar.org

Metal Nanoparticles: Gold (Au) and silver (Ag) nanoparticles can be deposited onto electrode surfaces to catalyze the electrochemical reaction, significantly improving the sensor's response. researchgate.net

Composite Materials: Combining graphene with metal nanoparticles or conductive polymers can create a synergistic effect, leading to remarkably improved sensitivity for detecting phenolic compounds like 4-nitrophenol (B140041), with detection limits reaching the micromolar (μM) and even nanomolar (nM) range. researchgate.netnih.gov

Under optimal conditions, these sensors demonstrate a wide linear detection range and low limits of detection (LOD). researchgate.net For example, a sensor using a reduced graphene oxide and gold nanoparticle composite for 4-nitrophenol detection achieved an LOD of 0.01 μM. researchgate.net

Biosensor-Based Systems: Biosensors represent a promising frontier for the detection of perfluorinated compounds, offering high specificity and sensitivity. These devices integrate a biological recognition element with a physicochemical transducer.

Antibody-Based Biosensors: One approach involves the development of specific antibodies that can bind to target perfluorinated compounds. nih.gov These antibodies are then immobilized on a sensor surface, such as a gold-coated optical fiber. Surface Plasmon Resonance (SPR) is a common transduction technique used in this setup. When the target analyte binds to the antibodies, it causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR signal. nih.govresearchgate.net This technology has been successfully used to detect perfluorooctanoate (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS) at levels as low as 0.21 parts per billion (ppb). nih.govresearchgate.net

Protein-Based Biosensors: Another strategy utilizes binding proteins. For instance, a fluorescent biosensor for PFOA was engineered using human liver fatty acid binding protein (hLFABP). nih.gov The binding of PFOA to the protein induces a conformational change that results in an increased fluorescence signal, allowing for detection in environmental water samples with an LOD of 330 ppb. nih.gov

These biosensor technologies offer the potential for remote and real-time environmental monitoring. nih.gov

Table 1: Examples of Advanced Sensor Systems for Phenolic and Perfluorinated Compounds

Sensor Type Target Analyte Group Key Components Detection Principle Reported Limit of Detection (LOD) Reference Electrochemical Sensor Phenolic Compounds (e.g., 4-Nitrophenol) Glassy Carbon Electrode (GCE) modified with Reduced Graphene Oxide (RGO) and Gold Nanoparticles (AuNPs) Differential Pulse Voltammetry (DPV) / Square Wave Voltammetry (SWV) 0.01 μM Electrochemical Sensor Phenolic Compounds (e.g., 4-Nitrophenol) GCE modified with Pyridine Diketopyrrolopyrrole-Functionalized Graphene Oxide (PDPP–GO) Cyclic Voltammetry (CV) 0.10 μM Biosensor Perfluorinated Compounds (PFOA, PFOS) Surface Plasmon Resonance (SPR) on Plastic Optical Fiber with specific antibody Change in refractive index upon analyte binding 0.21 ppb (μg/L) [7, 11] Biosensor Perfluorinated Compounds (PFOA) Human Liver Fatty Acid Binding Protein (hLFABP) and Green Fluorescent Protein (GFP) Fluorescence increase upon analyte binding 330 ppb (μg/L) in environmental water illinois.gov

Method Development for Sample Preparation and Extraction from Environmental Matrices

The effective extraction of this compound from complex environmental matrices like water, soil, and sediment is a critical prerequisite for accurate quantification. The choice of extraction method depends on the matrix type and the physicochemical properties of the analyte.

Extraction from Aqueous Samples: For water samples, traditional methods like liquid-liquid extraction (LLE) have been widely used for phenolic compounds, as specified in EPA Methods 604 and 8041. nih.gov However, LLE is often time-consuming and requires large volumes of potentially hazardous organic solvents. nih.gov

Consequently, solid-phase extraction (SPE) has become the preferred technique. nih.gov SPE involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of solvent. This method offers high enrichment factors, reduced solvent consumption, and is amenable to automation. For PFAS analysis, specific EPA methods like 533 and 537.1 mandate the use of polypropylene (B1209903) or other plastic containers to avoid contamination. itrcweb.org

Extraction from Solid Samples: Extracting phenolic and perfluorinated compounds from solid matrices such as soil, sediment, and sludge presents greater challenges due to strong interactions between the analytes and the matrix.

Soxhlet Extraction: This is a classical technique for solid samples but, like LLE, it is solvent and time-intensive. nih.gov

Microwave-Assisted Extraction (MAE): MAE has emerged as a more efficient alternative. This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov The efficiency of MAE is influenced by parameters such as temperature, solvent composition (e.g., acetone-hexane mixtures), and extraction time. nih.gov

Solvent Choice: The selection of an appropriate extraction solvent is crucial. For phenolics in soil, acidified methanol has been shown to be effective. usda.gov For PFAS, methanol is a commonly used solvent for extraction from solid materials like asphalt. researchgate.net

Table 2: Summary of Extraction Methods for Phenolic and Perfluorinated Compounds

Extraction Method Sample Matrix Target Analyte Group Key Features & Solvents Reference Liquid-Liquid Extraction (LLE) Water Phenolic Compounds Official EPA method (e.g., 604, 8041); uses large solvent volumes. epa.gov Solid-Phase Extraction (SPE) Water Phenolic & Perfluorinated Compounds Replaces LLE; high enrichment, low solvent use. Required by EPA methods 533, 537.1 for PFAS. [1, 14] Soxhlet Extraction Soil, Sediment Phenolic Compounds Traditional method; time and solvent intensive. epa.gov Microwave-Assisted Extraction (MAE) Soil, Sediment Phenolic Compounds Efficient and rapid; uses solvents like acetone-hexane. epa.gov Solvent Extraction Soil Phenolic Compounds Acidified methanol can enhance extraction efficiency. nih.gov Solvent Extraction Asphalt Per- and Polyfluoroalkyl Substances (PFAS) Methanol is a common extraction solvent.

Method Validation, Quality Assurance, and Quality Control Protocols for Trace Analysis of Perfluorinated Phenols

Rigorous method validation and adherence to strict quality assurance/quality control (QA/QC) protocols are essential for generating reliable and defensible data in the trace analysis of perfluorinated phenols. diva-portal.org

Method Validation: A validated analytical method ensures that the results are accurate and precise for the intended application. Key validation parameters include: diva-portal.org

Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples.

Precision: The degree of agreement among replicate measurements, typically expressed as relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Recovery: The efficiency of the extraction process, determined by comparing the analyte concentration in a spiked sample extract to a post-extraction spiked sample.

Matrix Effect: The influence of co-extracted sample components on the analytical signal.

Quality Assurance/Quality Control (QA/QC): A comprehensive QA/QC program is necessary to monitor and control analytical performance. This is often guided by a Quality Assurance Project Plan (QAPP), which outlines project-specific data quality objectives (DQOs). epa.govchemours.com

Key QA/QC practices for PFAS analysis include:

Contamination Control: PFAS are present in many laboratory materials (e.g., PTFE components in instruments), creating a high risk of background contamination. uliege.be Therefore, all sample containers, reagents, and materials must be verified as PFAS-free. epa.gov

Field QC Samples: To monitor for contamination and variability introduced during sampling and transport, various field QC samples are required. According to U.S. EPA methods, these include: itrcweb.org

Field Reagent Blanks: Assess contamination from sample containers and reagent water.

Field Duplicates: Assess the precision of the entire sampling and analysis process.

Matrix Spikes/Matrix Spike Duplicates: Assess the accuracy and precision of the method within a specific sample matrix.

Laboratory QC: Laboratories must follow internal quality control procedures, including the analysis of method blanks, laboratory control samples, and calibration verification standards to ensure the analytical system is performing correctly. epa.govillinois.gov

Table 3: Key Quality Assurance and Quality Control (QA/QC) Protocols

QA/QC Element Purpose Description Reference Quality Assurance Project Plan (QAPP) To define project goals and data quality objectives (DQOs). A formal document outlining all procedures for QA and QC to ensure data meets project requirements. [2, 4] Field Reagent Blank To detect contamination during sampling and transport. A sample of analyte-free water poured into a sample container in the field, shipped with field samples, and analyzed. scispace.com Matrix Spike / Matrix Spike Duplicate (MS/MSD) To evaluate method accuracy and precision in a specific sample matrix. Field samples are spiked with a known concentration of target analytes in the laboratory and analyzed. scispace.com Field Duplicate To assess the precision of the combined sampling and analytical process. A second sample collected at the same location and time as the original sample. scispace.com Contamination Prevention To minimize background interference from PFAS. Requires testing of sample containers (e.g., HDPE, polypropylene) and reagents to ensure they are PFAS-free. Avoidance of PTFE materials. [1, 2, 10]

Mechanistic Investigations of 4 Pentadecafluoroheptyl Phenol Reactivity and Chemical Interactions

Reaction Kinetics and Rate-Limiting Step Determinations

The kinetics of reactions involving phenolic compounds are often complex, with rates influenced by factors such as pH, temperature, and the presence of catalysts or other reagents. chemrxiv.orgnih.gov For perfluorinated phenols like 4-(Pentadecafluoroheptyl)phenol, the strong electron-withdrawing nature of the perfluoroalkyl chain significantly impacts reaction rates.

Studies on related phenolic compounds, such as those with trifluoromethyl (–CF₃) or chloro (–Cl) substituents, provide a framework for understanding the kinetics of this compound. For instance, the chlorination of various phenols has been shown to follow second-order kinetics, being first-order with respect to both chlorine and the phenolic compound. nih.gov The rate constants for these reactions are highly dependent on the specific substituents on the phenol (B47542) ring. nih.gov In the case of this compound, the bulky and highly electronegative C₇F₁₅ group is expected to exert a strong influence on the rate of electrophilic aromatic substitution and other reactions.

Table 1: Factors Influencing Reaction Kinetics of Phenolic Compounds

| Factor | Description | Expected Influence on this compound |

|---|---|---|

| pH | Affects the ionization state of the phenol (phenate formation) and the nature of reactants. nih.govresearchgate.net | The acidity of the phenolic proton is significantly increased by the C₇F₁₅ group, meaning phenoxide formation will occur at a lower pH compared to phenol, enhancing reactivity toward electrophiles. |

| Temperature | Generally increases reaction rates by providing more kinetic energy to overcome activation barriers. mlsu.ac.in | An increase in temperature would accelerate most reactions, though the specific activation energy would need to be determined experimentally. |

| Substituents | Electron-withdrawing or -donating groups alter the electron density of the aromatic ring. utkaluniversity.ac.inacs.org | The C₇F₁₅ group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution but increasing the acidity of the hydroxyl group. |

| Solvent Polarity | Can influence the stability of reactants, intermediates, and transition states. mlsu.ac.in | Polar solvents may stabilize charged intermediates, potentially accelerating certain reaction pathways. |

Computational Chemistry and Quantum Mechanical Modeling of Reaction Pathways

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. cbcs.seiranchembook.ir Methods like Density Functional Theory (DFT) are frequently used to model the geometries of reactants, products, and transition states, as well as to calculate their relative energies. nih.govdominican.edu Such calculations can elucidate reaction pathways, predict the feasibility of different mechanisms, and offer insights into the electronic structure of molecules. nih.gov

For perfluorinated compounds, computational models can predict key properties and reaction pathways. For example, DFT calculations have been used to study the spontaneous aqueous defluorination of trifluoromethylphenols, revealing that the key defluorination step likely proceeds via an E1cb mechanism. rsc.orgchemrxiv.org These studies highlight the importance of deprotonation for the hydrolysis reaction to occur. rsc.orgchemrxiv.org Similarly, quantum mechanical modeling for this compound could predict its pKa, map out potential energy surfaces for various reactions, and identify the most likely degradation pathways.

Quantum mechanical tunneling is another concept that can be explored through computational chemistry, offering new paradigms of reactivity for certain chemical transformations. uc.pt By modeling the reaction coordinates, researchers can predict the activation energies for different steps and identify the most energetically favorable pathway. nih.gov For a molecule like this compound, computational studies could model its interaction with reactive oxygen species in advanced oxidation processes or its binding affinity to biological receptors. semanticscholar.orgmdpi.com

Table 2: Applications of Computational Chemistry to this compound

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, energy calculations, reaction pathway mapping. nih.gov | Predicts stable conformations, transition state structures, activation energies, and thermodynamic favorability of reactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to characterize chemical bonds and interactions. | Provides insight into the nature of intramolecular and intermolecular interactions, such as hydrogen bonding. |

| Natural Bond Orbital (NBO) Analysis | Study of charge distribution and orbital interactions. nih.gov | Elucidates charge delocalization, hyperconjugative effects, and the electronic influence of the C₇F₁₅ substituent. |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | Modeling reactions in complex environments (e.g., in solution or enzyme active sites). nih.gov | Simulates how the solvent or a biological matrix affects the reactivity and interactions of the molecule. |

Elucidation of Reaction Intermediates and Transition States

Most chemical reactions proceed through a series of steps involving transient species known as reaction intermediates. uoanbar.edu.iq In phenol chemistry, common intermediates include the phenoxide ion (formed by deprotonation), which is highly reactive towards electrophiles, and the arenium ion (or sigma complex), a carbocation formed during electrophilic aromatic substitution. utkaluniversity.ac.inuoanbar.edu.iq

For fluorinated phenols, the nature of intermediates can be more complex. In the hydrolysis of 4-trifluoromethylphenol (4-TFMP), a benzoyl fluoride (B91410) intermediate was identified through high-resolution mass spectrometry. rsc.orgrsc.org The reaction is believed to proceed through the formation of a dearomatized quinone difluoromethide intermediate after the initial C-F bond cleavage. rsc.org Given the structural similarity, it is plausible that reactions of this compound involving the perfluoroalkyl chain could proceed through analogous intermediates.

Transition states represent the highest energy point along a reaction coordinate, corresponding to a specific molecular arrangement that is fleeting and cannot be isolated. nih.gov The structure of the transition state is critical as its energy determines the activation energy of the reaction. labxchange.org Computational methods are invaluable for characterizing the geometry and energy of transition states. nih.govresearchgate.net For example, QM/MM simulations have been used to study the loose, dissociative transition states in the hydrolysis of phosphate (B84403) esters by enzymes in the alkaline phosphatase superfamily. nih.gov For this compound, understanding the structure of transition states in its degradation or transformation reactions is key to predicting reaction outcomes and rates.

Structure-Reactivity Relationships and Substituent Effects in Perfluorinated Phenolic Systems

Structure-reactivity relationships (SRRs) aim to correlate a molecule's chemical structure with its reactivity. nih.govescholarship.org In phenolic systems, the nature and position of substituents on the aromatic ring profoundly affect the compound's properties, including acidity (pKa) and susceptibility to electrophilic attack. utkaluniversity.ac.inchemrxiv.org

The pentadecafluoroheptyl (–C₇F₁₅) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several key consequences for the reactivity of this compound:

Increased Acidity: The –C₇F₁₅ group strongly stabilizes the negative charge of the corresponding phenoxide ion through its inductive effect. This enhances the acidity of the phenolic proton, resulting in a significantly lower pKa compared to unsubstituted phenol. chemrxiv.org Studies on trifluoromethylphenols confirm that strong electron-withdrawing groups increase phenol acidity. rsc.org

Deactivation of the Aromatic Ring: The electron-withdrawing nature of the perfluoroalkyl chain deactivates the aromatic ring towards electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). mlsu.ac.in The electron density of the ring is reduced, making it less attractive to electrophiles.

Directing Effects: The hydroxyl (–OH) group is a strong ortho-, para-director. However, the deactivating effect of the para-substituted –C₇F₁₅ group would make substitution at the ortho positions less favorable than in phenol itself.

Quantitative structure-activity relationships (QSAR) and linear free-energy relationships (LFERs), such as the Hammett equation, are used to quantify these substituent effects. nih.govacs.org For a series of substituted phenols, a linear correlation is often observed between the logarithm of the reaction rate constant and the Hammett constant (σ) of the substituent, which represents its electron-donating or -withdrawing character. nih.govacs.org The large, positive Hammett constant expected for the –C₇F₁₅ group would predict slow rates for electrophilic substitution but fast rates for reactions where the formation of the phenoxide ion is the key step.

Applications of 4 Pentadecafluoroheptyl Phenol in Advanced Materials Science and Chemical Synthesis

Utilization as a Synthetic Intermediate for Novel Fluorinated Polymers and Specialty Chemicals

4-(Pentadecafluoroheptyl)phenol serves as a crucial building block in the synthesis of novel fluorinated polymers and specialty chemicals. kajay-remedies.com Its phenolic group allows for reactions common to phenols, while the perfluoroheptyl chain imparts the unique properties associated with fluorinated compounds, such as thermal stability and chemical resistance. mdpi.com

The synthesis of fluorinated polyethers, for example, can be achieved through the nucleophilic substitution of fluorine atoms in a perfluorinated aromatic nucleus with a phenol-type hydroxyl group. researchgate.net This process allows for the creation of polymers with alternating fluorinated and non-fluorinated units, which can exhibit desirable surface properties. researchgate.net The incorporation of the pentadecafluoroheptyl group can lead to polymers with high thermal stability and solubility in common organic solvents. researchgate.net

Furthermore, this compound is utilized in the production of various specialty chemicals. amerigoscientific.comenvironmentclearance.nic.in These chemicals are often designed for specific, high-performance applications where the unique combination of a reactive phenol (B47542) group and a stable fluorinated chain is advantageous. kajay-remedies.com

Development of Perfluorinated Surfactants and Surface-Active Materials

The amphiphilic nature of this compound, with its polar phenolic head and non-polar perfluoroalkyl tail, makes it a precursor for the development of perfluorinated surfactants. canada.ca Per- and polyfluoroalkyl substances (PFAS) are known for their surface-active properties, which are a consequence of the hydrophobic and lipophobic nature of the perfluoroalkyl chain and the hydrophilic nature of the functional head group. canada.ca

These surfactants can significantly modify the surface tension of liquids and the interfacial tension between different phases. gazette.gc.ca The strong tendency of perfluorinated surfactants to self-assemble and form micelles in aqueous environments is a key aspect of their functionality. rsc.org This behavior is critical in applications such as emulsifiers in the polymerization of fluoropolymers and in the formulation of cleaning solutions for electronics. rsc.org The structure of the perfluorinated chain and the nature of the hydrophilic headgroup are critical in determining the specific properties and applications of the resulting surfactant.

Role in the Design and Synthesis of Functionalized Fluorinated Materials (e.g., for electronic or optical applications)

The introduction of fluorine atoms into organic materials can significantly alter their electronic and optical properties. researchgate.net Fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. researchgate.net This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is beneficial for applications in electronic devices like organic light-emitting diodes (OLEDs) and field-effect transistors. researchgate.net

This compound can serve as a precursor in the synthesis of such functionalized fluorinated materials. The phenolic hydroxyl group provides a reactive site for further chemical modifications, allowing for the incorporation of this fluorinated moiety into larger, more complex molecular architectures designed for specific electronic or optical functions. nih.gov For instance, it can be used to create materials with tailored refractive indices or dielectric constants, which are important for optical and electronic applications, respectively. kohokukogyo.co.jp The presence of the perfluoroheptyl group can also influence the solid-state packing of molecules, which in turn affects charge carrier mobility. researchgate.net

Derivatization for the Preparation of Novel Functional Compounds (e.g., Schiff bases)

The phenol group in this compound is amenable to various derivatization reactions, enabling the synthesis of a wide range of novel functional compounds. libretexts.org One important class of derivatives is Schiff bases, which are formed by the condensation reaction of a primary amine with an aldehyde or a ketone. gsconlinepress.com The phenolic hydroxyl group can be used to synthesize aldehyde derivatives, which can then be reacted with amines to form Schiff bases.

Schiff bases are a versatile class of compounds with a broad spectrum of applications, including as ligands in coordination chemistry and in the development of materials with interesting biological and physical properties. gsconlinepress.comresearchgate.net The incorporation of the perfluoroheptyl group into a Schiff base structure can impart unique characteristics. For example, the high electronegativity and hydrophobicity of the fluorinated chain can influence the electronic properties and solubility of the resulting Schiff base. The synthesis of Schiff bases from fluorinated phenols can lead to compounds with potential applications in areas such as liquid crystals, nonlinear optical materials, and as specialized ligands for catalysis. frontiersin.org

Derivatization reactions are a key strategy for modifying the properties of organic compounds to suit specific applications. jfda-online.com The ability to derivatize this compound opens up possibilities for creating a diverse array of functional materials with tailored properties. researchgate.net

Derivatives and Comprehensive Chemical Reactions of 4 Pentadecafluoroheptyl Phenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic hydroxyl group is a powerful activating substituent that directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring. byjus.comucalgary.ca In 4-(Pentadecafluoroheptyl)phenol, the para position is occupied by the perfluoroalkyl chain. Consequently, electrophilic substitution is directed exclusively to the ortho positions (C2 and C6). However, the pentadecafluoroheptyl (C7F15) group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. This deactivation means that while the substitution pattern is controlled by the hydroxyl group, the reaction conditions may need to be harsher than those required for phenol (B47542) itself. libretexts.org

Nitration and Halogenation Studies of the Aromatic Moiety

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring of this compound can be achieved using nitrating agents. Treating the phenol with dilute nitric acid at room temperature is a common method for the nitration of phenols, often yielding a mixture of ortho and para isomers. savemyexams.comchemistrystudent.com For this compound, this reaction would be expected to yield 2-nitro-4-(pentadecafluoroheptyl)phenol. The use of stronger nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to polysubstitution. youtube.commlsu.ac.in Given the blocked para position, this would result in the formation of 2,6-dinitro-4-(pentadecafluoroheptyl)phenol. The electron-withdrawing nature of the C7F15 group may necessitate these more forcing conditions to achieve dinitration.

Halogenation: Due to the highly activating effect of the hydroxyl group, phenols undergo halogenation readily, often without the need for a Lewis acid catalyst that is typically required for benzene. byjus.comsavemyexams.com Reaction with bromine water, for instance, typically leads to the formation of a polybrominated precipitate. savemyexams.commlsu.ac.in For this compound, this would yield 2,6-dibromo-4-(pentadecafluoroheptyl)phenol. To achieve controlled monosubstitution and obtain 2-bromo-4-(pentadecafluoroheptyl)phenol, the reaction is typically carried out in a less polar solvent such as carbon disulfide (CS2) or chloroform (B151607) (CHCl3) at low temperatures. mlsu.ac.in Recent advances have also described ammonium (B1175870) salt-catalyzed processes for highly selective ortho-monohalogenation of phenols where the para-position is available, a strategy that would ensure clean monosubstitution at the C2 position in this specific molecule. scientificupdate.com

| Reaction Type | Reagents and Conditions | Expected Product(s) | Reference |

|---|---|---|---|

| Mononitration | Dilute HNO₃, Room Temperature | 2-Nitro-4-(pentadecafluoroheptyl)phenol | savemyexams.comchemistrystudent.com |

| Dinitration | Conc. HNO₃, Conc. H₂SO₄ | 2,6-Dinitro-4-(pentadecafluoroheptyl)phenol | youtube.commlsu.ac.in |

| Monobromination | Br₂ in CS₂ or CHCl₃, Low Temperature | 2-Bromo-4-(pentadecafluoroheptyl)phenol | mlsu.ac.in |

| Dibromination | Aqueous Br₂ | 2,6-Dibromo-4-(pentadecafluoroheptyl)phenol | savemyexams.com |

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization through reactions such as esterification, etherification, and polymerization.

Coupling and Polymerization Reactions via the Hydroxyl Functionality

The hydroxyl group of this compound enables its use as a monomer in various coupling and polymerization reactions.

Coupling Reactions: Phenols can undergo oxidative coupling reactions. Under the influence of catalysts, often based on copper or iron complexes, the phenol can be oxidized to a phenoxy radical. These radicals can then couple to form dimers or larger oligomeric structures. Cytochromes P450 are also known to catalyze such oxidative phenol couplings. dtu.dk More recent developments include transition-metal-free methods for the cross-coupling of phenols with primary amines, creating a C-N bond via a dehydrative process. nih.gov

Polymerization Reactions: 4-(substituted)phenols are valuable monomers for creating high-performance polymers. A close analog, 4-(perfluorohexyl)phenol, has been polymerized via oxidative coupling using a copper-N-alkylethylenediamine catalyst in the presence of oxygen. uu.nl This reaction produces poly(2,6-dimethyl-1,4-phenylene oxide)-type polymers with the perfluoroalkyl chains as pendant groups. These fluorinated polymers exhibit high thermal stability. The polymerization proceeds via the formation of phenoxy radicals followed by C-O coupling. Another route to polymers involves nucleophilic aromatic substitution, where a di-phenolic derivative could react with an activated fluoroaromatic compound to build extended ether chains, resulting in perfluorinated organic polymers. mdpi.com

Synthesis and Characterization of Novel Perfluorinated Phenol Derivatives

The chemical reactions described above allow for the synthesis of a wide array of novel derivatives starting from this compound. By combining reactions of the aromatic ring and the hydroxyl group, multifunctional compounds can be created. For example, nitration of the ring followed by etherification of the hydroxyl group would yield a nitro-substituted phenolic ether.

The characterization of these newly synthesized derivatives is crucial to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the carbon-hydrogen framework and confirm the presence and structure of the fluorine-containing moiety.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the O-H stretch of the phenol, C=O of an ester, or C-O-C of an ether.

Mass Spectrometry (MS): This provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. nih.govfarmaciajournal.com

| Derivative Name | Synthetic Route | Key Reagents |

|---|---|---|

| 2-Nitro-4-(pentadecafluoroheptyl)phenol | Electrophilic Nitration | HNO₃ / H₂SO₄ |

| 2,6-Dibromo-4-(pentadecafluoroheptyl)phenol | Electrophilic Halogenation | Aqueous Br₂ |

| 4-(Pentadecafluoroheptyl)phenyl acetate | Esterification | Acetic Anhydride, Pyridine |

| 1-Methoxy-4-(pentadecafluoroheptyl)benzene | Etherification (Williamson) | 1. NaOH 2. CH₃I |

| Poly[4-(pentadecafluoroheptyl)phenylene oxide] | Oxidative Polymerization | Cu-based catalyst, O₂ |

Future Research Directions and Emerging Trends in 4 Pentadecafluoroheptyl Phenol Research

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Fluorinated Phenol (B47542) Chemistry

The complexity of fluorinated compounds presents significant challenges to traditional research and development. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to navigate this complexity, offering the potential to accelerate discovery and deepen understanding.

Recent advancements have demonstrated the successful application of ML in predicting the reactivity and properties of organofluorine compounds. For instance, neural network algorithms have been used to predict the fluorination strength of various N-F reagents by utilizing molecular descriptors. rsc.org This approach, which is less resource-intensive than experimental or DFT investigations, could be adapted to model the reactivity of 4-(Pentadecafluoroheptyl)phenol in various chemical transformations. rsc.org Similarly, ML models, such as Random Forest and XGBOOST, have been employed to predict reaction yields and understand the interplay between different reaction components in processes like alcohol deoxyfluorination. researchgate.netresearchgate.net

In the context of fluorinated phenol chemistry, AI and ML can be leveraged for several predictive tasks:

Property Prediction: ML models can be trained on datasets of existing fluorinated phenols to predict key physicochemical properties of novel structures like this compound, including solubility, pKa, and thermal stability.

Reactivity Forecasting: By analyzing vast datasets of chemical reactions, AI can predict the most likely outcomes of subjecting this compound to various reagents and conditions, guiding synthetic chemists toward the most efficient pathways. researchgate.net

Spectroscopic Analysis: Machine learning can aid in the interpretation of complex spectroscopic data. For example, ML-based parametrizations are being used alongside molecular dynamics simulations to understand the infrared spectroscopy of fluorophenols, helping to deconvolute complex spectra and relate them to molecular structure and dynamics. rsc.org

Toxicity and Degradation Prediction: Predicting the environmental fate and potential toxicity of fluorinated compounds is a critical application. AI models, trained on data from known pollutants, could forecast the biodegradability and potential hazardous byproducts of this compound, enabling a design-for-degradation approach. nih.gov

The integration of these predictive models promises to create a more efficient, data-driven research paradigm, reducing the need for extensive trial-and-error experimentation and providing deeper mechanistic insights. ijcesen.com

Table 1: Potential Applications of AI/ML in Fluorinated Phenol Research

| Application Area | AI/ML Technique | Predicted Outcome/Target | Potential Impact |

| Synthesis Planning | Neural Networks, Random Forest | Reaction yield, optimal conditions, byproduct formation. researchgate.net | Accelerated discovery of synthetic routes, reduced resource consumption. |

| Property Prediction | Support Vector Machines, Gradient Boosting | Solubility, pKa, lipophilicity, thermal stability. researchgate.net | Faster screening of compounds for specific applications. |

| Spectroscopy | Deep Neural Networks (e.g., PhysNet) | Interpretation of IR/NMR spectra, correlation to structure. rsc.org | Enhanced structural elucidation and understanding of molecular dynamics. |

| Environmental Fate | Quantitative Structure-Activity Relationship (QSAR) models | Biodegradation pathways, persistence, potential toxicity. | Proactive risk assessment and design of environmentally benign compounds. |

Advanced In Situ and Operando Spectroscopic Characterization Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires a detailed knowledge of reaction kinetics, intermediates, and the influence of process parameters. Advanced spectroscopic techniques that monitor reactions in real-time (in situ) and under actual operating conditions (operando) provide this critical insight, moving beyond traditional offline analysis of starting materials and final products. abb.com

For the synthesis and degradation of this compound, these techniques are invaluable:

In Situ Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique uses a probe that can be inserted directly into a reaction vessel to monitor the concentration of reactants, products, and intermediates by tracking their characteristic vibrational bands. abb.comrsc.org It has been successfully used to study the complex kinetics of bisphenol F synthesis, allowing for process optimization. rsc.org A similar approach could be used to monitor the formation of this compound, providing real-time data to control reaction temperature, addition rates, and endpoint determination.

Operando Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular structure and is particularly useful for studying reactions in aqueous media and for analyzing solid catalysts. rsc.orgacs.org Operando Raman has been employed to observe the electrochemical intercalation of fluoride (B91410) ions into graphite (B72142) electrodes, revealing mechanistic details that would be invisible to offline methods. acs.orgacademie-sciences.fr This could be applied to study the electrochemical degradation of this compound or to monitor its synthesis on a catalytic surface.

Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the electronic structure and local coordination environment of a specific element, such as a metal center in a catalyst. By performing XAS under reaction conditions, researchers have been able to identify the true catalytically active state in processes like the electroreduction of CO2 by fluorinated iron porphyrins. acs.org This would be essential for understanding and optimizing catalytic routes for the synthesis or degradation of this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: Given the high fluorine content of this compound, ¹⁹F NMR is an exceptionally powerful tool. It can be used in situ to track the disappearance of reactants and the appearance of fluorinated products and intermediates with high specificity. magritek.com This technique has been vital in tracking the formation of various fluorinated byproducts during the photolysis of fluorinated pharmaceuticals. acs.org

The data generated from these advanced techniques can be used to build precise kinetic models, validate mechanistic hypotheses, and ensure the safety, efficiency, and reproducibility of chemical processes involving this compound. mdpi.com

Q & A

What are the recommended methods for synthesizing 4-(Pentadecafluoroheptyl)phenol and its derivatives in laboratory settings?

Basic Research Question

A common approach involves functionalizing phenol with perfluorinated alkyl chains via sulfonation or nucleophilic substitution. For example, benzenesulfonyl chloride derivatives (e.g., 4-(pentadecafluoroheptyl)benzenesulfonyl chloride) can be synthesized by reacting perfluoroheptylsulfonyl fluoride with phenol derivatives under controlled acidic conditions . Researchers should optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield, as fluorinated intermediates often exhibit low reactivity due to electron-withdrawing effects. Purity can be monitored using thin-layer chromatography (TLC) with fluorinated solvent systems.

How can researchers characterize the purity and structural integrity of this compound using analytical techniques?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for verifying fluorinated chain attachment and aromatic proton environments. For instance, ¹⁹F NMR can confirm the presence of the pentadecafluoroheptyl group via distinct CF₂ and CF₃ splitting patterns . High-resolution mass spectrometry (HRMS) or liquid chromatography-mass spectrometry (LC-MS) is recommended for molecular weight validation. Purity assessment should combine reversed-phase HPLC with UV detection (λ = 270 nm for phenolic absorption) and elemental analysis to ensure stoichiometric consistency .

What are the known acute and chronic toxicological profiles of this compound based on current literature?

Basic Research Question

Acute toxicity studies in rodent models classify it under GHS Category 4 (oral/dermal), with median lethal doses (LD₅₀) > 300 mg/kg . Chronic exposure risks, however, are less characterized. Researchers should follow OECD Test Guidelines 453 (combined chronic toxicity/carcinogenicity) to evaluate long-term effects. Key endpoints include hepatic enzyme induction (e.g., CYP450), thyroid disruption, and bioaccumulation in lipid-rich tissues. Cross-referencing with structurally similar perfluorinated compounds (PFCs) like PFOS is advised due to shared persistence mechanisms .

What experimental strategies are effective in resolving contradictory data regarding the environmental persistence of this compound across different studies?

Advanced Research Question

Conflicting persistence data often arise from variability in experimental conditions (e.g., pH, microbial activity). To address this, standardize OECD 309 (water-sediment degradation) tests under both aerobic and anaerobic conditions. Isotopic labeling (¹⁴C-tracking) can quantify degradation products and differentiate abiotic vs. biotic pathways . Additionally, meta-analyses of existing datasets should account for geographic-specific factors (e.g., temperature, salinity) using multivariate regression models .

How can in silico modeling complement empirical studies in predicting the environmental distribution and degradation pathways of this compound?

Advanced Research Question

Quantitative Structure-Activity Relationship (QSAR) models, such as EPI Suite’s BIOWIN module, predict biodegradation half-lives based on electron-withdrawing substituents and molecular weight . Molecular dynamics simulations can elucidate interactions with soil organic matter or aquatic colloids, informing bioavailability. For degradation pathways, density functional theory (DFT) calculations identify likely cleavage sites (e.g., C–S bonds in sulfonate derivatives) . Validate predictions with high-resolution mass spectrometry (HRMS/MS) to detect transient intermediates.

What are the critical considerations in designing longitudinal studies to assess the bioaccumulation potential of this compound in aquatic ecosystems?

Advanced Research Question

Longitudinal studies require controlled mesocosm setups to simulate real-world exposure. Key parameters include:

- Trophic transfer analysis : Measure biomagnification factors (BMFs) across food chains (e.g., algae → fish → predators) using stable isotope tracing .

- Metabolite profiling : Use non-targeted LC-HRMS to identify hydroxylated or conjugated metabolites, which may alter toxicity.

- Sediment interactions : Assess adsorption coefficients (Kₐ) to predict reservoir effects in benthic zones .

- Statistical power : Ensure sample sizes account for PFC variability (log Kow ~ 5–7) and use Bayesian hierarchical models to handle censored data (e.g., concentrations below detection limits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.